1-(2-bromo-5-nitrophenyl)-N-methylmethanamine
Description
1-(2-Bromo-5-nitrophenyl)-N-methylmethanamine is a substituted benzylamine derivative characterized by a bromine atom at the ortho-position and a nitro group at the para-position on the phenyl ring. Its molecular formula is C₈H₉BrN₂O₂ (molecular weight: 253.07 g/mol). This compound is structurally analogous to other halogenated N-methylmethanamine derivatives, which are frequently explored in medicinal chemistry for their bioactivity, particularly in targeting enzymes or receptors due to their electron-withdrawing substituents (e.g., nitro and halogen groups) .
Properties
IUPAC Name |
1-(2-bromo-5-nitrophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEJZLPYALTHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-5-nitrophenyl)-N-methylmethanamine can be synthesized through a multi-step process starting from 2-bromo-5-nitroaniline. The synthesis involves the following steps:
Nitration: 2-bromoaniline is nitrated to form 2-bromo-5-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-5-nitrophenyl)-N-methylmethanamine undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Reduction: The primary product is the corresponding amine.
Oxidation: The primary products are nitroso or nitro derivatives.
Scientific Research Applications
1-(2-Bromo-5-nitrophenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving bromine or nitro groups.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-5-nitrophenyl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen and Nitro Substitution Patterns
The bromine and nitro substituents on the phenyl ring are critical for electronic and steric interactions. Key comparisons include:
- For example, the chloro analog (C₈H₉ClN₂O₂) is lighter and may exhibit higher solubility , whereas bromine’s polarizability could enhance π-π stacking in hydrophobic environments .
- Nitro Group Positioning : The para-nitro group in the target compound vs. meta-nitro in (5-bromo-2-nitrophenyl)methanamine hydrochloride affects electronic distribution, modulating acidity (pKa) and redox properties relevant to biological activity .
Bioactivity and Therapeutic Potential
- Anticancer Applications : Carbazole analogs like PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) demonstrate that N-methylmethanamine derivatives can restore p53 signaling in cancer cells. The bromo-nitro substitution in the target compound may similarly interact with mutant p53 proteins, though this requires validation .
- Acid Secretion Inhibition : Potassium-competitive acid blockers (P-CABs) such as KFP-H008 (1-(5-(1H-indol-5-yl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine) highlight the importance of sulfonyl and heterocyclic groups for H⁺/K⁺-ATPase inhibition. The bromo-nitrophenyl group in the target compound lacks these moieties, suggesting divergent pharmacological targets .
Key Research Findings
Mutagenicity and Epigenetic Effects: Carbazole-based N-methylmethanamine derivatives (e.g., PK083) show that small structural changes (e.g., bromine vs. thiazole substituents) drastically alter genotoxicity. The bromo-nitro substitution in the target compound may confer similar DNA damage-inducing properties, warranting further safety profiling .
Antidepressant Activity: Tetracyclic analogs like benzoctamine (1-(9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylmethanamine) achieve 71–87% immobility reduction in forced swimming tests. The target compound’s simpler structure lacks the bridged anthracene core, likely limiting CNS penetration .
Enzyme Selectivity: Unlike KFP-H008, which selectively inhibits H⁺/K⁺-ATPase, the target compound’s nitro group may confer nonspecific reactivity with thiol-containing enzymes (e.g., glutathione reductase), necessitating selectivity assays .
Biological Activity
1-(2-bromo-5-nitrophenyl)-N-methylmethanamine, also known as B1397738, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBrNO
- CAS Number : 1037082-28-2
- Molecular Weight : 245.07 g/mol
The biological activity of 1-(2-bromo-5-nitrophenyl)-N-methylmethanamine primarily involves its interaction with various cellular components:
- Target Interactions : The compound is hypothesized to interact with specific proteins and enzymes, influencing their activity and facilitating various biochemical pathways.
- Cell Membrane Disruption : Similar to other compounds in its class, it may disrupt bacterial cell membranes, leading to cell death through pore formation.
Biological Activity Overview
1-(2-bromo-5-nitrophenyl)-N-methylmethanamine exhibits several biological activities:
Antibacterial Activity
Research indicates that compounds with similar structures often show antibacterial properties. The mode of action typically involves:
- Disruption of the bacterial cell membrane integrity.
- Induction of apoptosis in bacterial cells through biochemical pathway interference.
Anticancer Potential
Preliminary studies suggest that this compound may induce apoptosis in cancer cells by:
- Activating caspase enzymes.
- Promoting mitochondrial cytochrome c release, which is crucial for the apoptotic pathway.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various nitro-substituted phenyl compounds, including 1-(2-bromo-5-nitrophenyl)-N-methylmethanamine. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| B1397738 | 20 | Staphylococcus aureus |
| B1397738 | 30 | Escherichia coli |
| B1397738 | 15 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that 1-(2-bromo-5-nitrophenyl)-N-methylmethanamine effectively reduced cell viability:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating a dose-dependent response.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Mitochondrial dysfunction |
| A549 | 35 | Caspase activation |
Biochemical Pathways
The compound's interactions with cellular pathways include:
- Oxidative Stress Response : It may influence enzymes like superoxide dismutase and catalase.
- Cell Signaling Modulation : Interaction with protein kinase C and MAP kinases has been observed, affecting cellular responses to stress and inflammation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
